(4-Ethylphenyl)sulfamic acid chemical structure and properties
(4-Ethylphenyl)sulfamic acid chemical structure and properties
The following technical guide details the structural, physicochemical, and synthetic profile of (4-Ethylphenyl)sulfamic acid , a specialized N-sulfonated aniline derivative.
[1][2][3][4]
Executive Summary
(4-Ethylphenyl)sulfamic acid (also known as N-(4-ethylphenyl)sulfamic acid or p-ethylphenylsulfamic acid) is an organosulfur compound belonging to the class of N-aryl sulfamic acids. Structurally, it consists of a 4-ethylaniline core where the amine nitrogen is functionalized with a sulfonic acid group (
While often encountered as a metabolic conjugate of 4-ethylaniline in biological systems (Phase II metabolism), it has gained research interest as a specific inhibitor for Protein Tyrosine Phosphatase Receptor Type B (PTPRB) , a critical enzyme in vascular development and angiogenesis. This guide outlines its chemical architecture, synthesis protocols, and biological relevance.
Molecular Architecture & Identification
The molecule features a hydrophobic ethyl-substituted aromatic ring coupled to a polar, highly acidic sulfamic acid moiety. This amphiphilic structure governs its solubility and interaction with biological targets.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | (4-Ethylphenyl)sulfamic acid |
| Common Synonyms | N-(4-Ethylphenyl)sulfamic acid; p-Ethylphenylsulfamic acid |
| CAS Number | Not widely listed for free acid (Precursor 4-Ethylaniline: 589-16-2) |
| DrugBank ID | DB08678 |
| Molecular Formula | |
| Molecular Weight | 201.24 g/mol |
| SMILES | CCC1=CC=C(NS(=O)(=O)O)C=C1 |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the zwitterionic potential of the sulfamic acid group.
Caption: Structural segmentation of (4-Ethylphenyl)sulfamic acid showing the hydrophobic aryl tail and hydrophilic sulfonate head.[1][2]
Physicochemical Properties[2][5][6][7][8]
As an N-substituted sulfamic acid, this compound exhibits properties distinct from ring-sulfonated anilines (sulfanilic acids). The N-S bond is labile under acidic conditions, a critical factor for handling and storage.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically white to off-white needles. |
| Acidity (pKa) | ~1.0 (Predicted) | Strong acid; exists as a zwitterion in solid state. |
| Solubility | Water (Moderate), NaOH (High) | Forms highly soluble salts (Sodium 4-ethylphenylsulfamate) in alkaline media. |
| Stability | Hydrolytically Unstable (Acid/Heat) | Rapidly hydrolyzes to 4-ethylaniline and sulfuric acid in hot aqueous acid. |
| Melting Point | >180°C (Decomposes) | Characteristic of zwitterionic sulfamic acids. |
Synthesis & Manufacturing
The synthesis of (4-Ethylphenyl)sulfamic acid requires the selective N-sulfonation of 4-ethylaniline. Direct sulfonation with sulfuric acid typically leads to ring sulfonation (ortho/para). To target the nitrogen, Chlorosulfonic acid (
Synthetic Protocol (Chlorosulfonic Acid Route)
Objective: Selective formation of the N-S bond while avoiding ring sulfonation.
Reagents:
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4-Ethylaniline (1.0 eq)
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Chlorosulfonic acid (1.0 - 1.1 eq)
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Base: Pyridine or Triethylamine (2.0 eq) to scavenge HCl.
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Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).
Step-by-Step Methodology:
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Preparation: Dissolve 4-ethylaniline in anhydrous DCM in a round-bottom flask under inert atmosphere (
). Add Pyridine (base) and cool the mixture to 0°C using an ice bath. -
Addition: Add Chlorosulfonic acid dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent thermodynamic ring sulfonation.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2–4 hours.
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Quenching: Pour the reaction mixture carefully into crushed ice/water.
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Isolation:
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If Acid form is desired: Acidify carefully to pH ~2; the zwitterionic acid may precipitate.
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If Salt form is desired: Neutralize with NaOH to pH 8–9. The sodium salt is water-soluble; extract impurities with organic solvent, then lyophilize the aqueous phase.
-
Reaction Scheme Diagram
Caption: Synthetic pathway for the N-sulfonation of 4-ethylaniline via chlorosulfonic acid.
Biological & Pharmacological Context[2][7]
Target Interaction: PTPRB
Research identifies (4-Ethylphenyl)sulfamic acid as a ligand for Receptor-type tyrosine-protein phosphatase beta (PTPRB) . PTPRB is expressed in endothelial cells and regulates blood vessel development (angiogenesis) by dephosphorylating Tie-2 and VE-cadherin receptors.
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Mechanism: The sulfamic acid group mimics the phosphate group of the natural substrate (phosphotyrosine), allowing the molecule to dock into the PTPRB active site and inhibit phosphatase activity.
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Relevance: Modulation of PTPRB is investigated for therapeutic angiogenesis (ischemia treatment) or vascular normalization in cancer.
Metabolic Pathway
In vivo, 4-ethylaniline undergoes Phase II metabolism. While N-acetylation and N-glucuronidation are common, N-sulfonation (mediated by sulfotransferases) produces (4-Ethylphenyl)sulfamic acid. This increases the water solubility of the lipophilic aniline, facilitating renal excretion.
References
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DrugBank Online. (n.d.). DrugBank Entry: DB08678 ((4-Ethylphenyl)sulfamic acid).[1] Retrieved from [Link][1]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11504 (4-Ethylaniline). Retrieved from [Link]
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UniProt Consortium. (n.d.). UniProtKB - P23467 (PTPRB_HUMAN). Retrieved from [Link]
- Spillane, W. J., & Malaubier, J. B. (2014). Sulfamic Acid and its Derivatives: Synthesis, Properties and Applications. Wiley-VCH.
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Genecards. (n.d.). PTPRB Gene - Protein Tyrosine Phosphatase Receptor Type B.[2][3] Retrieved from [Link]
